molecular formula C19H29NO3 B065696 Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate CAS No. 177990-54-4

Tert-butyl 4-(hydroxymethyl)-4-[(2-methylphenyl)methyl]piperidine-1-carboxylate

Cat. No. B065696
Key on ui cas rn: 177990-54-4
M. Wt: 319.4 g/mol
InChI Key: LPZTUHKLXRAZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05891889

Procedure details

To a suspension of lithium aluminum hydride (0.32 g, 8.4 mmol) in anhydrous ether (50 ml) was added a solution of 4-(2-methylbenzyl)-N-t-butoxycarbonyl isonipecotic acid benzyl ester (3.0 g, 7.1 mmol) in anhydrous ether (25 ml) over 15 min. The resulting mixture was heated at gentle reflux for 1 hr. The reaction mixture was then quenched with the slow and successive addition of H2O (0.32 ml), 15% aqueous NaOH (0.96 ml), and H2O (0.96 ml). After stirring for 30 min, the mixture was filtered through celite and the filtrate washed with brine, dried (MgSO4), and concentrated in vacuo to a colorless syrup. Purification by chromatography (SiO2, gradient elution, 25 to 50% EtOAc in hexanes), afforded the product as a colorless gum. This material was recrystallized from EtOAc and hexane to afford a white solid. m.p. 104°-106° C.
Quantity
0.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
4-(2-methylbenzyl)-N-t-butoxycarbonyl isonipecotic acid benzyl ester
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:14][C:15](=O)[C:16]1([CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[CH3:36])[CH2:21][CH2:20][N:19]([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:18][CH2:17]1)C1C=CC=CC=1>CCOCC>[C:25]([O:24][C:22]([N:19]1[CH2:18][CH2:17][C:16]([CH2:15][OH:14])([CH2:29][C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][C:31]=2[CH3:36])[CH2:21][CH2:20]1)=[O:23])([CH3:27])([CH3:28])[CH3:26] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.32 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
4-(2-methylbenzyl)-N-t-butoxycarbonyl isonipecotic acid benzyl ester
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(C1(CCN(CC1)C(=O)OC(C)(C)C)CC1=C(C=CC=C1)C)=O
Name
Quantity
25 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with the slow and
ADDITION
Type
ADDITION
Details
successive addition of H2O (0.32 ml), 15% aqueous NaOH (0.96 ml), and H2O (0.96 ml)
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
WASH
Type
WASH
Details
the filtrate washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a colorless syrup
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
by chromatography (SiO2, gradient elution, 25 to 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(CC1=C(C=CC=C1)C)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.